molecular formula C13H9BrN2S B5859795 2-[(4-bromophenyl)thio]-1H-benzimidazole

2-[(4-bromophenyl)thio]-1H-benzimidazole

Cat. No. B5859795
M. Wt: 305.19 g/mol
InChI Key: QYHFSGVWIZTNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)thio]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This benzimidazole derivative has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)thio]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and/or modulation of cellular signaling pathways. This compound has been shown to interact with a variety of proteins and enzymes, including carbonic anhydrase, topoisomerase, and HIF-1α.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against specific enzymes, this compound has been shown to modulate cellular signaling pathways involved in processes such as angiogenesis and inflammation. Additionally, it has been shown to have anti-tumor activity in several cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-bromophenyl)thio]-1H-benzimidazole in lab experiments is its potent inhibitory activity against specific enzymes, which can be useful in studies of enzyme function and regulation. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for further investigation in studies of disease pathology. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 2-[(4-bromophenyl)thio]-1H-benzimidazole. One area of interest is the development of more potent and selective inhibitors of specific enzymes, such as carbonic anhydrase and topoisomerase. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer and inflammation. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, in order to assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)thio]-1H-benzimidazole involves the reaction of 4-bromophenyl isothiocyanate with o-phenylenediamine. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product can be purified using standard chromatographic techniques.

Scientific Research Applications

2-[(4-bromophenyl)thio]-1H-benzimidazole has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and topoisomerase. Additionally, it has been used as a tool in studies of protein-protein interactions involving the transcription factor HIF-1α.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHFSGVWIZTNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfanyl]-1H-benzimidazole

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